molecular formula C8H16ClNO2 B13898351 Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride

Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride

Cat. No.: B13898351
M. Wt: 193.67 g/mol
InChI Key: CXYWHVXNXQOUEN-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl ring, which is known for its strain and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of ethyl diazoacetate with an appropriate alkene to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride involves its interaction with specific molecular targets. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylamino)acetate: Lacks the cyclopropyl ring, resulting in different reactivity and applications.

    Cyclopropylamine: Contains the cyclopropyl ring but lacks the ester functionality.

    Methyl 2-(methylamino)propanoate: Similar structure but with a different alkyl group.

Uniqueness

Ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride is unique due to the presence of both the cyclopropyl ring and the ester functionality

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)6-8(9-2)4-5-8;/h9H,3-6H2,1-2H3;1H

InChI Key

CXYWHVXNXQOUEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)NC.Cl

Origin of Product

United States

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